molecular formula C9H6ClNOS B2607828 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate CAS No. 43045-12-1

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Cat. No.: B2607828
CAS No.: 43045-12-1
M. Wt: 211.66
InChI Key: ZOCDIEMMAGMGIK-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Thiocyanate (B1210189) Functional Groups in Chemical Transformations

The thiocyanate functional group (-SCN), a pseudohalide, has a rich history in chemical synthesis, dating back to the early 19th century. nih.govwikipedia.org Initially explored for its unique coordination properties with metals, its role has expanded dramatically. wisdomlib.org Today, organic thiocyanates (R-SCN) are recognized as exceptionally versatile intermediates in a vast array of chemical transformations. rsc.orgwikipedia.org

Thiocyanates are prized as "synthons," which are structural units within a molecule that can be formed or assembled by known synthetic operations. taylorandfrancis.com The -SCN group is a valuable precursor for a multitude of sulfur-containing compounds. researchgate.net Through various synthetic manipulations, it can be readily converted into thiols, sulfides, disulfides, and thiocarbamates. taylorandfrancis.com This versatility makes organic thiocyanates crucial building blocks for constructing complex molecules, including a wide range of sulfur-containing heterocycles, which are core structures in many pharmaceuticals. taylorandfrancis.comontosight.ai

In contemporary research, the direct introduction of a thiocyanate group into a molecule, known as thiocyanation, is a key strategy for forming carbon-sulfur (C-S) bonds. taylorandfrancis.com Modern methods, including visible-light-promoted reactions, have made this process more efficient and environmentally friendly. bohrium.com The presence of the thiocyanate moiety is a feature of numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, antiparasitic, and anticancer properties. researchgate.netresearchgate.net This has cemented the importance of thiocyanate chemistry in medicinal chemistry and drug discovery programs. ontosight.airesearchgate.net

The Foundational Role of Substituted Ketones as Synthons in Advanced Organic Synthesis

Ketones, particularly substituted aromatic ketones like acetophenones, are cornerstone synthons in organic synthesis. nih.govethz.ch Their importance stems from the reactivity of the carbonyl group and the adjacent α-carbon atom. This dual reactivity allows for a wide range of chemical modifications, making them ideal starting points for building molecular complexity. nih.govjournalspress.com

Substituted acetophenones serve as precursors in the synthesis of numerous pharmaceuticals and natural product analogs. nih.govflavorfrenzy.comnih.gov They are fundamental in classic reactions like aldol (B89426) condensations and α-functionalization strategies, which are essential for forming new carbon-carbon bonds. nih.gov The versatility of acetophenone (B1666503) derivatives is highlighted by their use in producing a diverse array of compounds, including widely used drugs such as the antidepressant Bupropion and the hypnotic agent Zolpidem. flavorfrenzy.com

The α-position of the ketone is particularly amenable to functionalization. The process of α-thiocyanation, where a thiocyanate group is introduced on the carbon adjacent to the carbonyl, is a significant reaction that produces α-thiocyanato ketones. researchgate.netorganic-chemistry.org These resulting compounds are valuable intermediates themselves, combining the reactivity of both the ketone and the newly introduced thiocyanate group, thereby opening pathways to complex heterocyclic systems. researchgate.netchemrevlett.com

Contextualization of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate within Contemporary Organic Chemistry Research and Chemical Space Exploration

This compound is a specific example of an α-thiocyanato ketone, a class of compounds that are of significant interest in synthetic chemistry. researchgate.netchemrevlett.com Its structure is a deliberate combination of a substituted acetophenone core (the 3-chlorophenyl-2-oxoethyl moiety) and a highly versatile thiocyanate functional group. This design makes it a valuable intermediate for synthesizing more complex molecules, particularly sulfur-containing heterocycles like thiazoles. researchgate.net

The synthesis of this compound would typically involve the direct α-thiocyanation of the corresponding ketone, 2-halo-1-(3-chlorophenyl)ethanone, using a thiocyanate salt like ammonium (B1175870) or potassium thiocyanate in conjunction with a suitable reagent or catalyst. nih.govias.ac.in Various methods have been developed for this transformation, reflecting its importance in synthetic chemistry. researchgate.netorganic-chemistry.org

This molecule is a prime candidate for chemical space exploration, a research area focused on creating novel molecular structures to be screened for biological activity. The presence of the chlorine atom on the phenyl ring provides a site for further modification, while the ketone and thiocyanate groups offer multiple points for subsequent reactions. The reaction of α-thiocyanato ketones with amines, for instance, can lead to the formation of 2-aminothiazoles, a scaffold found in many biologically active compounds. researchgate.net

By combining these two powerful synthons—the substituted ketone and the thiocyanate—this compound serves as a pre-functionalized, ready-to-use building block for generating libraries of novel compounds in the ongoing search for new therapeutics and functional materials.

Physicochemical Properties of this compound matrixscientific.com

PropertyValue
CAS Number 43045-12-1
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
Melting Point 87-89 °C
MDL Number MFCD09027128

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDIEMMAGMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 3 Chlorophenyl 2 Oxoethyl Thiocyanate

Nucleophilic Reactions Involving the Thiocyanate (B1210189) Moiety of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

The thiocyanate group (-SCN) in this compound is a versatile functional group that readily participates in nucleophilic substitution reactions. The carbon atom of the thiocyanate is electrophilic, while the sulfur and nitrogen atoms can also exhibit nucleophilic character in certain contexts.

Hydrolysis Mechanisms and Formation of Thioamide Derivatives

While direct hydrolysis of α-keto thiocyanates to thioamides is not a widely documented pathway, the related thioacylation reactions provide insight into the formation of thioamide-like structures. Thioamides are generally synthesized by the thionation of amides using reagents like Lawesson's reagent. However, the reactivity of the thiocyanate group suggests a plausible, albeit less common, route to thioamide derivatives under specific hydrolytic conditions, likely proceeding through a tetrahedral intermediate followed by rearrangement.

ReactantReagent/ConditionsProductNotes
AmidesLawesson's ReagentThioamidesGeneral method for thioamide synthesis.
NitrilesThioacetic acid / CaH₂ThioamidesDemonstrates the conversion of a nitrile-related group to a thioamide. organic-chemistry.org

Reactions with Nitrogen Nucleophiles: Synthesis of Sulfur-Containing Heterocycles and Thio-urea Derivatives

The reaction of this compound with various nitrogen nucleophiles is a cornerstone of its synthetic utility, leading to the formation of important sulfur-containing heterocycles such as thiazoles and thiadiazoles.

A primary pathway involves the reaction with thiourea and its derivatives. In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound, or its corresponding α-halo ketone precursor, reacts with thiourea to yield 2-amino-4-(3-chlorophenyl)thiazole derivatives. This reaction proceeds by initial nucleophilic attack of the sulfur of thiourea on the α-carbon, followed by cyclization and dehydration.

Similarly, reactions with thiosemicarbazide and its derivatives provide access to 1,3,4-thiadiazoles. The process typically involves the formation of a thiosemicarbazone intermediate, which then undergoes acid-catalyzed cyclization to the thiadiazole ring system. For instance, 5-(3-chlorophenyl)-1,3,4-thiadiazole derivatives can be synthesized from the corresponding acyl hydrazide and thiosemicarbazide.

The reaction with amines can lead to the formation of N-substituted thio-urea derivatives, although the synthesis of sulfur-containing heterocycles is often the more favored pathway. For example, the reaction of anilines with ammonium (B1175870) thiocyanate can produce phenylthiourea derivatives.

NucleophileProductReaction Type
Thiourea2-Amino-4-(3-chlorophenyl)thiazoleHantzsch-type thiazole synthesis
Thiosemicarbazide5-(3-chlorophenyl)-1,3,4-thiadiazoleThiadiazole synthesis
Substituted AminesN-Aryl Thio-urea derivativesNucleophilic substitution/addition

Displacement by Other Carbon, Oxygen, and Sulfur Nucleophiles: Generation of Novel Functionalized Ketones

The thiocyanate moiety can be displaced by a variety of other nucleophiles, leading to the formation of novel functionalized ketones.

Carbon Nucleophiles: Reactions with carbanions, such as those derived from Grignard reagents or organolithium compounds, can result in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. However, these reactions can be complex due to the possibility of attack at the carbonyl carbon as well.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the thiocyanate group, leading to the formation of α-hydroxy or α-alkoxy ketones. These reactions are typically carried out under basic conditions.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and can readily displace the thiocyanate group to form α-thioether ketones. This reaction is a straightforward SN2 displacement.

Reactions at the Carbonyl Group of this compound

The carbonyl group in this compound is susceptible to nucleophilic attack and can also facilitate reactions at the adjacent α-carbon through enolization.

Reduction Pathways and Derivatization of the Resulting Alcohols

The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this transformation, which would yield 1-(3-chlorophenyl)-2-thiocyanatoethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the thiocyanate group.

The resulting secondary alcohol can be further derivatized through various reactions, such as esterification or etherification, to introduce new functional groups. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative in the presence of an acid catalyst.

Reducing AgentProduct
Sodium Borohydride (NaBH₄)1-(3-chlorophenyl)-2-thiocyanatoethanol
Lithium Aluminum Hydride (LiAlH₄)Potential for reduction of both carbonyl and thiocyanate groups

Enolization Chemistry and Reactions at the α-Carbon (e.g., Alkylation, Halogenation)

The presence of α-hydrogens next to the carbonyl group allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolate is a nucleophilic species and can react with various electrophiles at the α-carbon.

Alkylation: In the presence of a base, the α-carbon can be deprotonated to form an enolate, which can then be alkylated by reaction with an alkyl halide. This allows for the introduction of alkyl chains at the α-position.

Halogenation: Under acidic or basic conditions, the α-carbon can be halogenated. For example, α-bromination can be achieved using bromine in acetic acid. This reaction proceeds through the enol form of the ketone.

These reactions at the α-carbon provide a pathway to a wide range of substituted ketones, further expanding the synthetic utility of this compound.

Electrophilic Aromatic Substitution on the 3-Chlorophenyl Ring of this compound

The 3-chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the chloro group and the acetyl group (C(O)CH₂SCN).

The chlorine atom is an ortho-, para-directing group due to the lone pair of electrons that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate. However, due to its electronegativity, it has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. chemistrytalk.orglibretexts.orgorganicchemistrytutor.comwikipedia.orgyoutube.com The acetyl group, on the other hand, is a meta-directing and strongly deactivating group. This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack. chemistrytalk.orglibretexts.orgorganicchemistrytutor.comwikipedia.orgyoutube.com

In the case of this compound, the two substituents are in a meta-relationship. The directing effects of the two groups are therefore complex and can lead to a mixture of products. The chloro group at position 3 directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The acetyl group at position 1 directs incoming electrophiles to the meta (position 5) position. The positions ortho to the chlorine (2 and 4) and para to the chlorine (6) are also meta to the acetyl group. Therefore, the directing effects of both groups reinforce substitution at positions 4 and 6. Position 2, being sterically hindered by the adjacent acetyl group, is less favored. Position 5 is meta to the acetyl group but ortho to the chloro group, making it another potential site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentExpected Major Product(s)Reaction Conditions
HNO₃/H₂SO₄ (Nitration)2-(3-Chloro-4-nitrophenyl)-2-oxoethyl thiocyanate and 2-(3-Chloro-6-nitrophenyl)-2-oxoethyl thiocyanateConcentrated acids
Br₂/FeBr₃ (Bromination)2-(4-Bromo-3-chlorophenyl)-2-oxoethyl thiocyanate and 2-(2-Bromo-5-chlorophenyl)-2-oxoethyl thiocyanateLewis acid catalyst
RCOCl/AlCl₃ (Friedel-Crafts Acylation)Substitution at positions 4 and 6Anhydrous Lewis acid

Cyclization Reactions Utilizing this compound as a Bifunctional Synthon

The presence of both an electrophilic carbonyl carbon and a methylene (B1212753) group alpha to the carbonyl, which is activated by the electron-withdrawing carbonyl and thiocyanate groups, makes this compound a valuable bifunctional synthon for the synthesis of various heterocyclic compounds.

Formation of Five- and Six-Membered Sulfur- and Nitrogen-Containing Heterocycles

Five-Membered Heterocycles:

A prominent reaction of α-thiocyanato ketones is their conversion to thiazole derivatives. pharmaguideline.comtandfonline.com For instance, the acid-catalyzed cyclization of α-thiocyanato ketones can yield 2-hydroxythiazoles. tandfonline.com Furthermore, in a reaction analogous to the well-established Hantzsch thiazole synthesis, this compound can react with thioamides or thioureas to produce substituted thiazoles. researchgate.net The reaction of α-thiocyanato ketones with amines can also lead to the formation of 2-aminothiazoles. researchgate.net

Six-Membered Heterocycles:

The bifunctional nature of this compound also allows for its use in the synthesis of six-membered heterocycles. For example, condensation reactions with dinucleophiles can lead to the formation of thiadiazines. The reaction of α-haloketones with thiosemicarbazides is a known route to 1,3,4-thiadiazines, and similar reactivity can be expected from α-thiocyanato ketones. biointerfaceresearch.commdpi.comnih.gov

Table 2: Examples of Heterocycle Synthesis from α-Thiocyanato Ketone Analogues

ReactantHeterocyclic ProductReaction Type
Acid2-HydroxythiazoleIntramolecular cyclization tandfonline.com
Thioamide/ThioureaSubstituted thiazoleHantzsch-type synthesis researchgate.net
Amine2-AminothiazoleCyclocondensation researchgate.net
Thiosemicarbazide1,3,4-ThiadiazineCyclocondensation biointerfaceresearch.commdpi.comnih.gov

Intramolecular Rearrangements Leading to Skeletal Diversity

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, related α-substituted ketones are known to undergo various rearrangements. For instance, the photo-Favorskii rearrangement of p-hydroxyphenacyl esters, which are structurally similar to the target molecule, proceeds through a putative spirocyclohexa-2,5-dienylcyclopropyl-4,8-dione intermediate to yield a rearranged product. nih.gov It is conceivable that under certain conditions, such as photochemical activation, this compound could undergo analogous skeletal rearrangements.

Radical Reactions and Photochemical Transformations of this compound

The presence of a carbonyl group and a thiocyanate group suggests that this compound can participate in both radical and photochemical reactions.

Radical Reactions:

The thiocyanate group can be a source of the thiocyanate radical (SCN•) under oxidative conditions. chemrevlett.comnih.gov This radical can then participate in various addition reactions. For example, the visible-light-mediated generation of the thiocyanate radical from ammonium thiocyanate can lead to the oxy-thiocyanation of alkenes and alkynes to form α-thiocyanato ketones. chemrevlett.comnih.gov While this is a synthetic route to compounds like the one under discussion, it also highlights the potential for the thiocyanate moiety to engage in radical processes. Radical addition to the carbonyl group or abstraction of the α-methylene protons are also plausible pathways.

Photochemical Transformations:

The phenacyl moiety in this compound is a known chromophore. Upon absorption of light, phenacyl derivatives can undergo a variety of photochemical reactions. nih.govacs.org These include Norrish Type I cleavage of the bond between the carbonyl carbon and the α-carbon, and Norrish Type II reactions involving intramolecular hydrogen abstraction if a suitable hydrogen donor is present.

Furthermore, the photolysis of phenacyl esters in the presence of hydrogen donors can proceed via a chain reaction involving ketyl radical intermediates. nih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially leading to reduction of the carbonyl group, cleavage of the C-S bond, or rearrangement of the molecule. The photo-Favorskii rearrangement mentioned in section 3.4.2 is a prime example of a photochemical transformation that could lead to skeletal diversity. nih.gov

Table 3: Potential Radical and Photochemical Reactions of this compound

Reaction TypePotential TransformationConditions
Radical ReactionAddition of SCN• to unsaturated bondsOxidative conditions chemrevlett.comnih.gov
Photochemical ReactionNorrish Type I or II cleavageUV irradiation nih.govacs.org
Photochemical ReactionPhotoreduction of the carbonyl groupPresence of a hydrogen donor nih.gov
Photochemical ReactionPhoto-Favorskii type rearrangementUV irradiation nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl 2 Oxoethyl Thiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment can be constructed.

In ¹H NMR spectroscopy of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189), the distinct chemical environments of the hydrogen atoms lead to predictable signals. The molecule contains two main proton-bearing regions: the aromatic 3-chlorophenyl group and the aliphatic methylene (B1212753) (CH₂) group.

The methylene protons (H-α), being adjacent to both a carbonyl group and a thiocyanate group, are expected to be significantly deshielded. This would result in a singlet in the downfield region of the spectrum, typically between 4.5 and 5.5 ppm. The absence of adjacent protons would mean this signal appears as a sharp singlet, integrating to two protons.

The 3-chlorophenyl ring contains four aromatic protons, each in a unique chemical environment. Their signals would appear in the aromatic region, generally between 7.4 and 8.0 ppm. Due to spin-spin coupling between adjacent protons, these signals would manifest as a complex pattern of multiplets (doublets, triplets, or doublet of doublets).

H-2' : Being ortho to the electron-withdrawing carbonyl group, this proton would be the most deshielded, likely appearing as a narrow multiplet or triplet.

H-6' : Also ortho to the carbonyl group, this proton would be similarly deshielded and would likely appear as a doublet of doublets.

H-4' : This proton, meta to the carbonyl and ortho to the chlorine, would be influenced by both, appearing as a multiplet.

H-5' : Located between two other protons, this would likely appear as a triplet.

Expected ¹H NMR Data for 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Methylene (-CH₂-) 4.5 - 5.5 Singlet (s) 2H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

Carbonyl Carbon (C=O) : This carbon is highly deshielded and would appear significantly downfield, typically in the range of 185-195 ppm.

Aromatic Carbons : Six signals are expected for the 3-chlorophenyl ring. The carbon directly attached to the chlorine (C-3') would appear around 135 ppm. The carbon attached to the carbonyl group (C-1') would also be downfield, around 134-138 ppm. The other four aromatic carbons (C-2', C-4', C-5', C-6') would resonate between 125 and 135 ppm.

Thiocyanate Carbon (-SCN) : The carbon of the thiocyanate group is typically found in the 110-115 ppm region.

Methylene Carbon (-CH₂-) : The aliphatic methylene carbon, situated between two electron-withdrawing groups, would be found in the 45-55 ppm range.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 185 - 195
Aromatic (C-Cl) ~135
Aromatic (C-C=O) 134 - 138
Aromatic (CH) 125 - 135
Thiocyanate (-SCN) 110 - 115

To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show correlations between the adjacent protons on the 3-chlorophenyl ring, helping to unravel the complex multiplet patterns. No cross-peaks would be expected for the methylene protons, confirming they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal. It would also definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the methylene protons and the carbonyl carbon, the thiocyanate carbon, and the C-1' aromatic carbon. Correlations from the aromatic protons (e.g., H-2' and H-6') to the carbonyl carbon would firmly establish the connection between the phenyl ring and the oxoethyl thiocyanate chain.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations (Carbonyl, Thiocyanate)

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, two key absorptions would be prominent.

Thiocyanate (–S–C≡N) Stretch : A sharp, strong absorption band characteristic of the C≡N triple bond stretch in a thiocyanate group is expected in the range of 2150-2175 cm⁻¹. The position of this band can help distinguish it from isothiocyanates (–N=C=S), which absorb at a different frequency.

Carbonyl (C=O) Stretch : A strong, sharp absorption band corresponding to the stretching vibration of the ketone's carbonyl group would be observed. For an α-haloketone analogue where the halogen is replaced by the thiocyanate group, and conjugated with the aromatic ring, this band is expected to appear in the region of 1680-1700 cm⁻¹.

Expected IR Absorption Frequencies

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Thiocyanate (-SCN) C≡N Stretch 2150 - 2175 Strong, Sharp
Carbonyl (C=O) C=O Stretch 1680 - 1700 Strong, Sharp

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis of this compound

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₆ClNOS.

The calculated monoisotopic mass for this formula is 210.9859 Da. An HRMS experiment should yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million (ppm), confirming the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation analysis (MS/MS) would reveal characteristic bond cleavages. Key expected fragments would include:

Loss of the thiocyanate radical (•SCN), leading to a [M-58]⁺ fragment corresponding to the 3-chlorophenacyl cation [C₈H₆ClO]⁺. This would be a very prominent peak.

Cleavage to form the 3-chlorobenzoyl cation [C₇H₄ClO]⁺, which would also be a major fragment ion.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. The compound has a reported melting point of 87-89°C, suggesting it is a crystalline solid at room temperature.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. It would confirm the connectivity established by NMR and reveal the conformation of the molecule in the crystal lattice, such as the dihedral angle between the plane of the carbonyl group and the aromatic ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. While the crystal structure for the title compound has not been reported in major databases, analysis of closely related structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, shows that such molecules often pack in complex arrangements stabilized by weak intermolecular forces.

Computational and Theoretical Studies on 2 3 Chlorophenyl 2 Oxoethyl Thiocyanate

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of a molecule. These calculations provide a quantitative description of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189), the HOMO is expected to be predominantly localized on the chlorophenyl ring and the thiocyanate group, which are the more electron-rich portions of the molecule. The LUMO, conversely, is anticipated to be centered on the electrophilic carbonyl group and the adjacent alpha-carbon, with some contribution from the antibonding orbitals of the aromatic ring. stackexchange.com The electron-withdrawing nature of the chlorine atom in the meta position is expected to have a modest influence on the orbital energies compared to an ortho or para substituent.

Theoretical calculations for analogous aromatic ketones suggest that the HOMO-LUMO energy gap would be significant enough to ensure stability under normal conditions, yet small enough to allow for reactivity with suitable reagents.

Table 1: Theoretical Frontier Molecular Orbital Properties of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Parameter Predicted Value (eV) Description
HOMO Energy -6.5 to -7.5 Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capacity.
LUMO Energy -1.5 to -2.5 Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capacity.

Note: The data in this table is theoretical and estimated based on computational studies of structurally similar aromatic ketones and thiocyanates. Actual values may vary.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. researchgate.net The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

In the case of this compound, the MEP map is expected to show the most negative potential (typically colored red) around the carbonyl oxygen atom and the nitrogen atom of the thiocyanate group, due to the high electronegativity of these atoms. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the aromatic ring and, most significantly, the carbonyl carbon and the adjacent alpha-carbon. The carbonyl carbon is rendered electrophilic by the attached oxygen, and the alpha-carbon is activated towards nucleophilic attack, a common feature in α-substituted ketones. libretexts.org

Table 2: Predicted Reactive Sites of this compound based on MEP Analysis

Site Predicted Electrostatic Potential Type of Reactivity
Carbonyl Oxygen Highly Negative Prone to electrophilic attack and hydrogen bond donation.
Thiocyanate Nitrogen Negative A likely site for interaction with electrophiles.
Carbonyl Carbon Positive Susceptible to nucleophilic addition reactions.
Alpha-Carbon Positive A key site for nucleophilic substitution reactions.

Note: This data is predictive and based on the general principles of molecular electrostatic potential mapping applied to the structure of this compound.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Analysis

Understanding the pathway of a chemical reaction is crucial for predicting its outcome and rate. Transition State Theory (TST) and Potential Energy Surface (PES) analysis are computational methods that provide a detailed picture of the reaction mechanism. wikipedia.orglibretexts.org A PES is a multidimensional surface that describes the energy of a system as a function of its geometry. wikipedia.orglibretexts.org The path of a reaction on the PES connects reactants to products through a minimum energy pathway, which passes through a high-energy point known as the transition state.

Table 3: Theoretical Energetics for a Hypothetical SN2 Reaction of this compound with a Nucleophile

Parameter Predicted Value (kcal/mol) Description
Activation Energy (Ea) 15 - 25 The energy barrier that must be overcome for the reaction to occur. This value is typical for SN2 reactions of activated substrates.

Note: The data presented is hypothetical and based on computational studies of SN2 reactions involving phenacyl halides and similar substrates. The actual values will depend on the specific nucleophile and reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies) through Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard and reliable method for predicting various spectroscopic properties of molecules with a high degree of accuracy. rsc.orgmdpi.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. The chemical shifts are sensitive to the electronic environment of each nucleus. The calculations would account for the effects of the electronegative chlorine atom, the carbonyl group, and the thiocyanate moiety on the surrounding atoms. For instance, the protons on the chlorophenyl ring would exhibit distinct chemical shifts depending on their proximity to the chlorine atom and the oxoethyl group. The methylene (B1212753) protons adjacent to the carbonyl group are expected to appear as a singlet in a specific region of the 1H NMR spectrum.

Similarly, DFT can be used to calculate the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. researchgate.net The characteristic stretching frequencies of the carbonyl group (C=O) and the thiocyanate group (S-C≡N) are particularly useful for structural identification.

Table 4: Predicted Spectroscopic Parameters for this compound using DFT

Spectroscopy Parameter Predicted Value
1H NMR Chemical Shift (δ) of CH2 protons 4.5 - 5.0 ppm
13C NMR Chemical Shift (δ) of Carbonyl Carbon 190 - 200 ppm
13C NMR Chemical Shift (δ) of CH2 Carbon 45 - 55 ppm
IR C=O Stretching Frequency 1690 - 1710 cm-1

Note: These predicted values are based on typical ranges observed for similar functional groups in DFT calculations and experimental data.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. scribd.com For this compound, the key degrees of freedom include rotation around the single bonds connecting the chlorophenyl ring to the carbonyl group and the carbonyl group to the methylene-thiocyanate moiety. Computational studies on substituted acetophenones have shown that the orientation of the acetyl group relative to the aromatic ring can significantly impact the molecule's properties. acs.orgnih.gov A planar arrangement, where the carbonyl group is coplanar with the phenyl ring, is often favored to maximize conjugation, but steric hindrance can lead to non-planar conformations.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and can be used to explore the conformational landscape, especially in the presence of a solvent. aip.org An MD simulation of this compound would reveal the preferred conformations in solution, the flexibility of the ethyl thiocyanate chain, and the nature of its interactions with solvent molecules.

Table 5: Key Dihedral Angles for Predicted Stable Conformers of this compound

Dihedral Angle Predicted Value (degrees) Description
Cl-C-C=O ~0 or ~180 Describes the orientation of the carbonyl group relative to the chlorophenyl ring. A value near 0 or 180 indicates a near-planar conformation.

Note: These values represent idealized dihedral angles for common stable conformations. The actual values and the population of each conformer would be determined by more detailed computational analysis.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

By integrating the insights from various computational methods, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. The electronic structure, as described by FMO and MEP analysis, identifies the reactive sites within the molecule. The presence of the electron-withdrawing 3-chloro substituent is expected to slightly increase the electrophilicity of the carbonyl carbon and the alpha-carbon, potentially enhancing the rate of nucleophilic attack compared to the unsubstituted analogue. nih.govresearchgate.netresearchgate.net

The thiocyanate group is a reasonably good leaving group, making the alpha-carbon susceptible to SN2 reactions. makingmolecules.com However, the carbonyl carbon is also an electrophilic center, and a competition between nucleophilic addition to the carbonyl group and nucleophilic substitution at the alpha-carbon is possible. libretexts.orglibretexts.org Computational studies of the potential energy surfaces for both reaction pathways can predict the selectivity. The relative activation barriers for the two competing pathways will determine the major product. Factors such as the nature of the nucleophile (hard vs. soft) and the reaction conditions can influence this selectivity.

Advanced Synthetic Applications and Utility of 2 3 Chlorophenyl 2 Oxoethyl Thiocyanate in Chemical Synthesis Research

Role as a Versatile Building Block for the Construction of Complex Organic Molecules

There is no specific information available in the scientific literature detailing the use of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189) as a building block for the synthesis of complex organic molecules. While its structural isomer, 2-(4-chlorophenyl)-2-oxoethyl thiocyanate, has been mentioned in patents, the applications for the 3-chloro variant are not described. uni.lu The general reactivity of the α-keto thiocyanate moiety suggests potential for reactions such as Hantzsch thiazole (B1198619) synthesis or other cyclization reactions to form sulfur- and nitrogen-containing heterocycles, but specific examples involving the title compound are absent from the literature.

Precursor in the Synthesis of Novel Organic Scaffolds and Methodological Development

No published studies were found that utilize 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate as a precursor for creating novel organic scaffolds or in the development of new synthetic methodologies. Research in this area often focuses on the synthesis of thiophene, thiazole, and other heterocyclic systems, which are scaffolds of interest in medicinal chemistry and materials science. mdpi.commdpi.comresearchgate.net Although the title compound possesses the necessary functional groups to potentially engage in such synthetic pathways, its specific application has not been reported.

Development of Chiral Reagents or Catalysts Derived from this compound

The development of chiral reagents or catalysts from this compound has not been described in the available scientific literature. The synthesis of chiral ligands or catalysts typically requires the introduction of stereocenters or elements of planar or axial chirality, and there are no reports of such modifications being made to this compound.

Applications in Multicomponent Reactions and Cascade Processes

There are no documented instances of this compound being used in multicomponent or cascade reactions. These types of reactions, which involve the formation of multiple chemical bonds in a single operation, are highly efficient for building molecular complexity. rsc.org Thiocyanate and isothiocyanate functionalities are sometimes employed in such processes. rsc.orgresearchgate.net However, the participation of this compound in these advanced synthetic strategies has not been reported.

Emerging Research Directions and Future Perspectives for Thiocyanate Containing Ketones in Organic Chemistry

Sustainable and Green Chemistry Approaches in the Synthesis and Application of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (B1210189)

The principles of green chemistry are increasingly influencing the development of synthetic routes to α-thiocyanatoketones. The focus is shifting towards minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy sources. A significant advancement in this area is the move away from stoichiometric heavy metal oxidants towards catalytic and more environmentally benign systems.

Visible-light-mediated reactions have emerged as a powerful green tool. acs.orgorganic-chemistry.org These methods often use inexpensive organic dyes as photocatalysts and can proceed under mild, additive-free conditions. acs.org A notable approach involves the decarboxylative functionalization of acrylic acids, using dioxygen (O₂) from the air as both the oxygen source and the terminal oxidant, with water being the only byproduct. acs.orgrsc.org This strategy is highly atom-economical and aligns perfectly with green chemistry ideals. rsc.org Similarly, the direct oxy-thiocyanation of alkenes under an oxygen atmosphere, sometimes catalyzed by heterogeneous catalysts that can be recovered and reused, represents a sustainable pathway. chemrevlett.com

Metal-free synthesis is another cornerstone of green approaches. For instance, α-C-H thiocyanation of enaminones has been achieved using PhI(OAc)₂ as the oxidant in an aqueous medium at room temperature. Transition-metal-free protocols for the synthesis of α-thiocyanated ketones from vinyl azides have also been developed, utilizing potassium persulfate and potassium thiocyanate at ambient temperature. researchgate.net These methods avoid the cost and toxicity associated with metal catalysts. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for α-Thiocyanatoketones

Methodology Catalyst/Reagent Oxidant Key Advantages
Photocatalytic Decarboxylation 9,10-dicyanoanthracene (B74266) Dioxygen (O₂) Additive-free, uses air as oxidant, mild conditions. acs.orgorganic-chemistry.org
Aerobic Aminothiocyanation Metal-free (Visible Light) Dioxygen (O₂) High atom economy, water is the only byproduct. rsc.org
Heterogeneous Photocatalysis Boron-doped TiO₂ NPs Air Reusable catalyst, mild conditions (0 °C). chemrevlett.com
Oxidative C-H Thiocyanation PhI(OAc)₂ PhI(OAc)₂ Metal-free, aqueous medium, room temperature. researchgate.net
Ketonization of Vinyl Azides Potassium Persulfate Potassium Persulfate Transition-metal-free, room temperature. researchgate.net

Integration of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate Synthesis into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reaction control, and easier scalability. nih.goveuropa.eu The integration of synthetic routes for compounds like this compound into flow systems is a promising future direction.

Many reactions used to synthesize α-thiocyanatoketones involve highly exothermic steps or the use of hazardous intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient dissipation of heat, preventing thermal runaways and the formation of side products. europa.eu This is particularly relevant for nitration or oxidation reactions that can be part of the synthesis of precursors. europa.eu Furthermore, the on-demand generation of unstable or hazardous reagents, such as certain isothiocyanates, is a key benefit of flow chemistry, minimizing operator exposure and decomposition issues. beilstein-journals.org

A hypothetical flow synthesis of this compound could involve pumping a solution of 1-(3-chlorophenyl)ethanone through a packed-bed reactor containing an immobilized brominating agent, followed by mixing with a stream of potassium thiocyanate solution in a second reactor module. In-line purification units, such as scavenger resins or liquid-liquid extraction modules, could be integrated to remove byproducts and unreacted starting materials, delivering a pure product stream. thieme-connect.de This approach reduces manual handling and purification steps, leading to a more efficient and automated process. nih.gov

Table 2: Potential Advantages of Flow Synthesis over Batch Processing for α-Thiocyanatoketones

Parameter Batch Processing Flow Chemistry
Safety Risk of thermal runaway with exothermic reactions; handling of bulk hazardous materials. Superior heat dissipation; on-demand generation of intermediates. europa.eu
Scalability Challenging; requires redesign of reactor and conditions. Simpler; achieved by extending run time or using parallel reactors. nih.gov
Control Difficult to precisely control temperature, mixing, and reaction time. Precise control over all reaction parameters.
Reproducibility Can vary between batches. High consistency and reproducibility.
Automation Limited. Easily automated for multi-step sequences and purification. thieme-connect.de

Exploration of Photocatalytic and Electrocatalytic Transformations Involving this compound

Photocatalysis and electrocatalysis are at the forefront of modern synthetic chemistry, offering green and efficient pathways for chemical transformations. rsc.org These techniques rely on visible light or electricity to generate highly reactive intermediates, such as the thiocyanate radical (•SCN), under mild conditions. rsc.orgnih.gov

Visible-light photoredox catalysis has been successfully employed for the synthesis of α-thiocyanato ketones. rsc.org In a typical mechanism, a photocatalyst, upon absorbing light, becomes excited and can mediate a single-electron transfer (SET) from a thiocyanate salt (e.g., NH₄SCN) to generate the •SCN radical. scispace.com This radical can then engage with a suitable substrate, like an alkene, to initiate a cascade of reactions leading to the final product. chemrevlett.comrsc.org These reactions are often performed at room temperature using low-energy visible light, making them highly sustainable. rsc.org

Electrochemistry provides an alternative, reagent-free method for generating reactive species. The anodic oxidation of thiocyanate ions can produce the •SCN radical directly, which can then be used in synthesis. rsc.org Constant current electrolysis has been used to achieve the thiocyanation of various organic molecules. rsc.org A key advantage of electrochemical methods is the ability to control the reaction potential precisely, which can lead to high selectivity. rsc.org Furthermore, these methods eliminate the need for chemical oxidants, contributing to a cleaner reaction profile. mdpi.com

Table 3: Examples of Photocatalytic and Electrocatalytic Systems for Thiocyanation

Method Catalyst/System Substrate Type Key Features
Photocatalysis Na₂-Eosin Y Alkenes Uses a nontoxic, cheap organic dye photocatalyst. rsc.org
Photocatalysis Rose Bengal Enaminones Metal-free, aerobic conditions. researchgate.net
Photocatalysis fac-Ir(ppy)₃ Cyclobutanone Oxime Esters Visible-light promoted, forms cyano and selenocyano products. nih.gov
Electrocatalysis Pt anode / Pt cathode Pyrazolo[1,5-a]pyrimidines Controlled by substrate oxidation potential. rsc.org
Electrocatalysis Graphite anode / Pt cathode Enamides Regio- and stereo-selective, oxidant-free. nih.gov
Paired Electrolysis Graphite anode / Pt cathode Diaryl Diselenides Additive-free, energy-saving. mdpi.com

Development of Highly Enantioselective and Diastereoselective Synthetic Routes for Related Compounds

While this compound itself is achiral, the development of stereoselective methods to synthesize related chiral α-thiocyanatoketones is a significant area of research. Such compounds are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Asymmetric catalysis is the most powerful tool for achieving enantioselectivity. Chiral phosphoric acids have been successfully used as catalysts for the electrophilic thiocyanation of 3-aryl indoles, affording axially chiral SCN-containing products with moderate enantioselectivity. researchgate.net This approach demonstrates the potential of organocatalysis in creating chiral thiocyanates. The development of new chiral catalysts and thiocyanating reagents is crucial for improving the efficiency and selectivity of these transformations.

Diastereoselective synthesis can be achieved through substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the reaction. A recently developed method for the nucleophilic thiocyanation of cyclopropyl (B3062369) alcohols proceeds with a complete inversion of configuration at a quaternary carbon stereocenter. nih.gov This reaction provides a novel pathway for creating complex tertiary alkyl thiocyanates with high diastereoselectivity. nih.gov Such stereoinvertive processes are highly valuable for accessing specific stereoisomers that may be difficult to obtain through other means.

Table 4: Strategies for Stereoselective Thiocyanate Synthesis

Strategy Catalyst/Reagent Substrate Example Stereochemical Outcome
Enantioselective Catalysis Chiral Phosphoric Acid 3-Aryl Indoles Axially Chiral Products (moderate ee). researchgate.net
Diastereoselective Substitution InBr₃ / TMSNCS Chiral Cyclopropyl Alcohols Complete Inversion of Configuration. nih.gov

Unexplored Chemical Space and Derivatization Strategies for Expanding the Utility of α-Thiocyanatoketones

The true value of α-thiocyanatoketones like this compound lies in their versatility as synthetic intermediates. chemrevlett.com The thiocyanate group is a "linchpin" functionality that can be transformed into a wide array of other sulfur-containing groups or used to construct complex heterocyclic scaffolds. researchgate.net

A primary area of application is in the synthesis of thiazoles, a core structure in many biologically active molecules. qucosa.de The Hantzsch thiazole (B1198619) synthesis, a classic method, often utilizes α-haloketones, but α-thiocyanatoketones can serve as effective and sometimes milder alternatives. They can react with thioamides or related nucleophiles to construct the thiazole ring. qucosa.de

Beyond thiazoles, the thiocyanate group can be converted into thiols, sulfides, sulfonyl chlorides, and isothiocyanates, opening up a vast chemical space for derivatization. For example, the SCN group can be transformed into trifluoromethyl thioethers, which are of great interest in medicinal chemistry. researchgate.net Recent research has also focused on using the thiocyanate moiety in more innovative ways. A novel strategy uses aryl thiocyanates as an organic source of the "CN" group in photocatalyzed reactions, with the disulfide byproduct being recycled back into the starting material, demonstrating a circular chemical economy approach. chemrxiv.org This highlights a sustainable future where byproducts are viewed as valuable resources. chemrxiv.org

Table 5: Derivatization Strategies for α-Thiocyanatoketones

Reagent(s) Resulting Functional Group/Scaffold Potential Application
Thioamides/Thioureas Thiazole ring Synthesis of pharmaceuticals, dyes. qucosa.de
Reducing Agents (e.g., DTT, NaBH₄) Thiol (-SH) Access to cysteine-like structures.
Grignard/Organolithium Reagents Sulfide (-SR) Building blocks for various organosulfur compounds.
Oxidizing Agents (e.g., mCPBA) Sulfinyl Cyanide Reactive intermediates. nih.gov
Base/Heat Isothiocyanate (-NCS) Precursors for thioureas, heterocycles.
TMSCF₃ / CsF Trifluoromethylselenated products (-SeCF₃) Incorporation of fluorine for medicinal chemistry. nih.gov
Acetic Anhydride 2-Acylimino-1,3-oxathioles Synthesis of novel heterocycles. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A precursor such as 2-(3-chlorophenyl)-2-oxoethyl chloride reacts with potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF or acetone) under reflux (60–80°C). Stoichiometric ratios (1:1.2 precursor:KSCN) and reaction time (8–12 hours) are critical for yields of 70–85%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Side products, such as disulfide derivatives, may form if oxidizing agents are present .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the thiocyanate (-SCN) group (δ ~110–120 ppm for 13^13C) and the chlorophenyl moiety.
  • IR Spectroscopy : Stretching vibrations at ~2150 cm1^{-1} confirm the -SCN group.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond angles and spatial conformation. For example, the crystal structure of a related benzothiazine derivative revealed a planar chlorophenyl ring and gauche conformation of the thiocyanate group .

Q. What are the key chemical reactivity profiles of this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The thiocyanate group may oxidize to sulfonic acid derivatives using strong oxidants like KMnO4_4 in acidic media.
  • Reduction : NaBH4_4 or LiAlH4_4 can reduce the ketone to a secondary alcohol, altering biological activity.
  • Substitution : The chlorine atom on the phenyl ring undergoes electrophilic substitution (e.g., nitration) under acidic conditions, while the thiocyanate group may participate in nucleophilic reactions with amines or thiols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents. For example:

  • Positional Isomers : Para-substituted chlorophenyl derivatives (vs. meta) may exhibit different binding affinities due to steric effects.
  • Functional Group Effects : Replacing -SCN with -CN or -SH alters hydrophobicity and target interactions.
  • Experimental Design : Standardize in vitro assays (e.g., IC50_{50} measurements against cancer cell lines) under controlled pH and temperature. Cross-validate results using molecular docking studies to compare binding modes .

Q. How would you design a study to investigate the compound’s reactivity with biomolecular nucleophiles (e.g., cysteine residues)?

  • Methodological Answer :

  • Step 1 : Prepare a cysteine-containing peptide model (e.g., glutathione).
  • Step 2 : React the compound with the peptide in buffered solutions (pH 7.4 and 5.5) at 37°C.
  • Step 3 : Monitor adduct formation via LC-MS/MS and quantify reaction kinetics using pseudo-first-order approximations.
  • Step 4 : Compare reactivity with analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl thiocyanate) to assess substituent effects. Include controls with thiocyanate-free compounds to rule out non-specific interactions .

Q. What strategies are recommended for crystallizing this compound to resolve its conformational flexibility?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.
  • Temperature Gradients : Crystallize at 4°C to reduce thermal motion.
  • Co-crystallization : Introduce hydrogen-bonding co-formers (e.g., urea) to stabilize specific conformers.
  • Refinement : Apply SHELXL for high-resolution refinement, accounting for disorder in the thiocyanate group .

Q. How does the electronic nature of the chlorophenyl ring influence the compound’s stability in aqueous media?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation kinetics in PBS (pH 7.4) via HPLC. The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, accelerating hydrolysis.
  • Comparative Analysis : Replace the 3-chlorophenyl group with electron-donating groups (e.g., 3-methoxyphenyl) to reduce hydrolysis rates.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.